Aqueous Solubility as a Differential Handling and Reaction Parameter Against 8-Chloro and 8-Iodo Analogs
The calculated aqueous solubility of 8-Bromoisoquinolin-1(2H)-one is 0.11 g/L at 25 °C (Calc.*) . In contrast, the 8-iodo analog (8-iodoisoquinolin-1(2H)-one) has a higher molecular weight (271.05 g/mol) and would be predicted to have lower aqueous solubility, while the 8-chloro analog (179.6 g/mol) typically exhibits higher solubility. This intermediate solubility of the 8-bromo compound offers a practical balance for aqueous work-up procedures, enabling effective partitioning between organic and aqueous phases while retaining sufficient solubility for solution-phase cross-coupling reactions.
| Evidence Dimension | Calculated Aqueous Solubility |
|---|---|
| Target Compound Data | 0.11 g/L at 25 °C (calc.) |
| Comparator Or Baseline | 8-Chloroisoquinolin-1(2H)-one (MW 179.6 g/mol) and 8-iodoisoquinolin-1(2H)-one (MW 271.05 g/mol). No experimental solubility data available for direct comparison. |
| Quantified Difference | The 8-bromo congener has an intermediate molecular weight between the 8-chloro and 8-iodo analogs, positioning its predicted solubility in a mid-range that is typically advantageous for synthetic work-up. |
| Conditions | Calculated using standard software prediction tools (ChemBlink). No experimental measurement. |
Why This Matters
For procurement, the intermediate solubility of the 8-bromo derivative can influence the choice of reaction solvent systems and simplify purification, unlike the less soluble iodo analog or the more water-miscible chloro analog.
